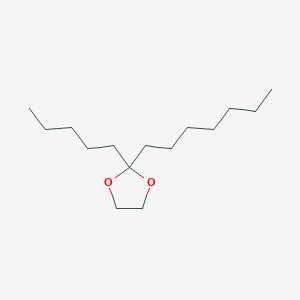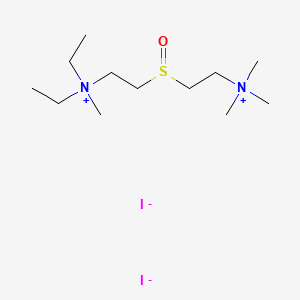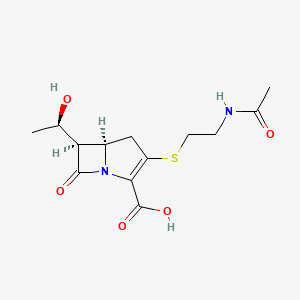
3-Hydroxy-2-iodopyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-iodopyridine-4-carboxylic acid: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of a hydroxyl group at the third position, an iodine atom at the second position, and a carboxylic acid group at the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-iodopyridine-4-carboxylic acid typically involves the iodination of pyridine derivatives followed by functional group transformations. One common method includes:
Iodination of Pyridine: Pyridine is halogenated with iodine at the second position to form 2-iodopyridine. This reaction is usually carried out using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide.
Hydroxylation: The 2-iodopyridine is then subjected to hydroxylation at the third position. This can be achieved using reagents like sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Carboxylation: Finally, the hydroxylated product is carboxylated at the fourth position using carbon dioxide under high pressure and temperature conditions, often in the presence of a catalyst such as palladium or nickel.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production.
化学反応の分析
Types of Reactions
3-Hydroxy-2-iodopyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups like amines, thiols, or alkyl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), Thiols (RSH), Alkyl halides (R-X)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of substituted pyridine derivatives
科学的研究の応用
3-Hydroxy-2-iodopyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
作用機序
The mechanism of action of 3-Hydroxy-2-iodopyridine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and proteins, affecting their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Iodopyridine: Lacks the hydroxyl and carboxylic acid groups, making it less versatile in chemical reactions.
3-Iodopyridine: Similar structure but lacks the carboxylic acid group, limiting its applications in certain synthetic routes.
4-Iodopyridine: Iodine is positioned differently, affecting its reactivity and applications.
Uniqueness
3-Hydroxy-2-iodopyridine-4-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups along with the iodine atom. This combination of functional groups provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.
特性
CAS番号 |
63045-70-5 |
|---|---|
分子式 |
C6H4INO3 |
分子量 |
265.01 g/mol |
IUPAC名 |
3-hydroxy-2-iodopyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H4INO3/c7-5-4(9)3(6(10)11)1-2-8-5/h1-2,9H,(H,10,11) |
InChIキー |
ACEDPWBXSOJLKK-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C(=O)O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


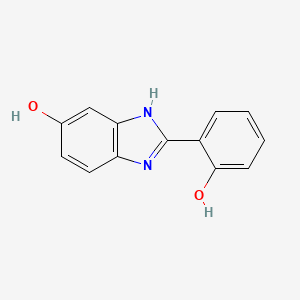
![2-[Methyl-[4-(2-phenylphenoxy)butyl]amino]ethanol;hydrochloride](/img/structure/B14498543.png)
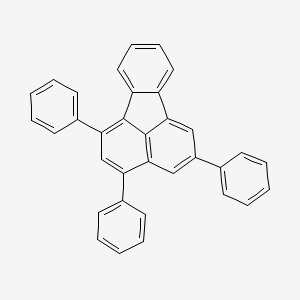
![(5Z,7Z,9Z)-6-methylbenzo[8]annulene](/img/structure/B14498554.png)
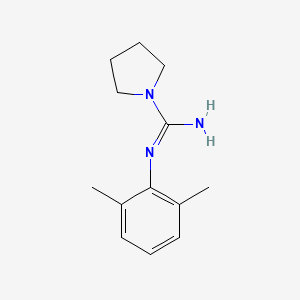

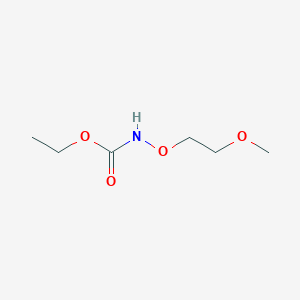
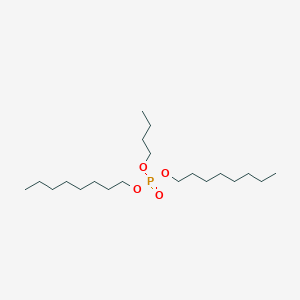
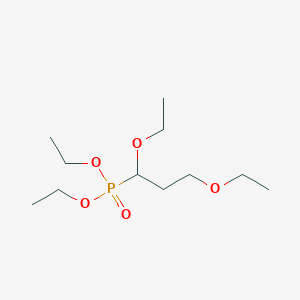
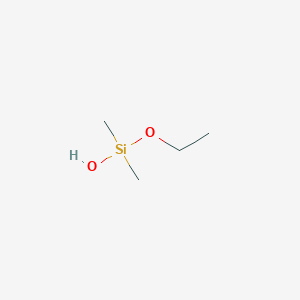
![2-Propenoic acid, 2-cyano-3-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14498585.png)
